molecular formula C19H31NO5 B12603253 Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- CAS No. 881200-22-2

Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-

Cat. No.: B12603253
CAS No.: 881200-22-2
M. Wt: 353.5 g/mol
InChI Key: TUWHAZFVRYLNML-UHFFFAOYSA-N
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Description

Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-: is a complex organic compound characterized by the presence of multiple hydroxyl groups attached to a benzamide core. This compound is part of a broader class of benzamides, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- typically involves the reaction of 3,4,5-trihydroxybenzoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can minimize human error and improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated or acylated benzamide derivatives.

Scientific Research Applications

Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility or stability.

Mechanism of Action

The mechanism by which Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- exerts its effects is primarily through its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the amide group can participate in interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trihydroxybenzamide: Shares the same benzamide core but lacks the long alkyl chain.

    Gallic Acid:

    Resveratrol: Contains multiple hydroxyl groups and is known for its antioxidant properties.

Uniqueness

Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- is unique due to the presence of both the benzamide core and the long alkyl chain, which can influence its solubility, stability, and interaction with biological molecules

Properties

CAS No.

881200-22-2

Molecular Formula

C19H31NO5

Molecular Weight

353.5 g/mol

IUPAC Name

3,4,5-trihydroxy-N-(1-hydroxydodecan-2-yl)benzamide

InChI

InChI=1S/C19H31NO5/c1-2-3-4-5-6-7-8-9-10-15(13-21)20-19(25)14-11-16(22)18(24)17(23)12-14/h11-12,15,21-24H,2-10,13H2,1H3,(H,20,25)

InChI Key

TUWHAZFVRYLNML-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CO)NC(=O)C1=CC(=C(C(=C1)O)O)O

Origin of Product

United States

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